molecular formula C20H20N4O B7758905 5-amino-1-(2-ethylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one

5-amino-1-(2-ethylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one

Cat. No.: B7758905
M. Wt: 332.4 g/mol
InChI Key: ZWSLQAZHECSEMM-UHFFFAOYSA-N
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Description

“5-amino-1-(2-ethylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-1-(2-ethylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Benzimidazole Moiety: This step might involve the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the benzimidazole moiety.

    Reduction: Reduction reactions might target the pyrrole ring or the benzimidazole moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of the benzimidazole moiety is particularly interesting, as benzimidazole derivatives are known for their pharmacological activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its complex structure and potential reactivity.

Mechanism of Action

The mechanism of action of “5-amino-1-(2-ethylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(2-ethylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrole
  • 5-amino-1-(2-ethylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-ol

Uniqueness

The uniqueness of “5-amino-1-(2-ethylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one” lies in its specific combination of functional groups and ring structures. This combination can impart unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

5-amino-1-(2-ethylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-3-13-8-4-6-10-15(13)24-12-17(25)18(19(24)21)20-22-14-9-5-7-11-16(14)23(20)2/h4-11H,3,12,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSLQAZHECSEMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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